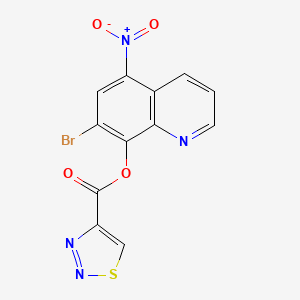![molecular formula C15H13NO2 B14301106 2-[(E)-(1-Phenylethylidene)amino]benzoic acid CAS No. 116628-14-9](/img/structure/B14301106.png)
2-[(E)-(1-Phenylethylidene)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(1-Phenylethylidene)amino]benzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation of an aromatic aldehyde and an aromatic amine, resulting in a structure that includes both aromatic and imine functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Phenylethylidene)amino]benzoic acid typically involves the condensation reaction between 2-aminobenzoic acid and an aromatic aldehyde, such as benzaldehyde. The reaction is usually carried out in an organic solvent like ethanol or methanol, often in the presence of an acid catalyst like hydrochloric acid or acetic acid to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied on a larger scale. Industrial production would likely involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, would ensure high efficiency and product quality.
化学反応の分析
Types of Reactions
2-[(E)-(1-Phenylethylidene)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Amino derivatives where the imine group is reduced to an amine.
Substitution: Substituted aromatic compounds with various functional groups attached to the benzene ring
科学的研究の応用
2-[(E)-(1-Phenylethylidene)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of 2-[(E)-(1-Phenylethylidene)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity. The exact pathways and molecular targets vary depending on the specific application, but common targets include enzymes involved in metabolic processes and proteins associated with cellular signaling .
類似化合物との比較
Similar Compounds
2-Aminobenzoic acid: A precursor in the synthesis of 2-[(E)-(1-Phenylethylidene)amino]benzoic acid, known for its use in the production of dyes and pharmaceuticals.
Benzaldehyde: An aromatic aldehyde used in the synthesis of various Schiff bases, including this compound.
Schiff bases: A broad class of compounds with similar structural features, used in various applications ranging from catalysis to medicine.
Uniqueness
This compound is unique due to its specific combination of aromatic and imine functionalities, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and interact with biological macromolecules makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
116628-14-9 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
2-(1-phenylethylideneamino)benzoic acid |
InChI |
InChI=1S/C15H13NO2/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15(17)18/h2-10H,1H3,(H,17,18) |
InChIキー |
MDCJOVVRXLOXHK-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1C(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)
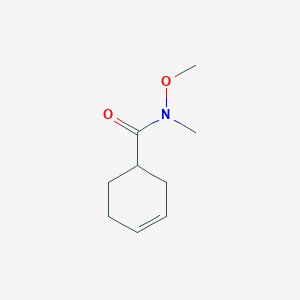
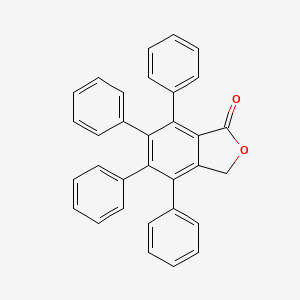
![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)

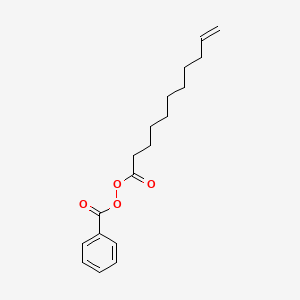

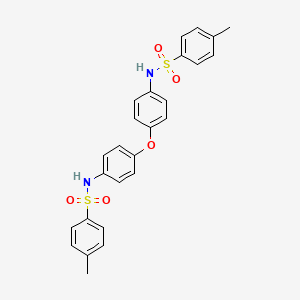
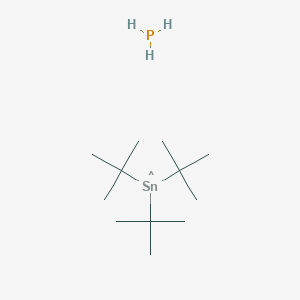
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
